(R)-3-Quinuclidinol hydrochloride, chemically known as (R)-1-azabicyclo[2.2.2]octan-3-ol hydrochloride, serves as a crucial chiral intermediate in the synthesis of numerous pharmaceutical agents []. It represents the R-enantiomer of 3-quinuclidinol, a compound demonstrating stereospecific interaction with the enzyme acetylcholinesterase []. This stereospecificity highlights its significance in developing pharmaceuticals targeting specific biological pathways.
(R)-3-Quinuclidinol hydrochloride is a chiral compound that plays a significant role in medicinal chemistry, particularly as a building block in the synthesis of pharmaceuticals. It is derived from 3-quinuclidinone, a bicyclic compound, through various reduction methods. The hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical applications.
(R)-3-Quinuclidinol hydrochloride can be synthesized from 3-quinuclidinone, which is obtained from natural sources or through synthetic routes. The compound has been studied extensively in the context of asymmetric synthesis and biocatalysis, utilizing various microorganisms and enzymes for its production.
(R)-3-Quinuclidinol hydrochloride is classified as an organic compound, specifically a tertiary amine and an alcohol. It falls under the category of chiral building blocks, which are crucial in the synthesis of optically active pharmaceuticals.
Several methods are employed to synthesize (R)-3-quinuclidinol hydrochloride, including:
The asymmetric hydrogenation process typically requires specific conditions such as controlled temperature (20-60 °C) and pressure (0.1-80 MPa) to optimize yield and selectivity . In biocatalytic approaches, co-factors like NADH are often regenerated in situ to facilitate the reaction .
(R)-3-Quinuclidinol has the following molecular structure:
The compound exhibits specific stereochemistry at the quinuclidine nitrogen atom, contributing to its chiral nature. The presence of functional groups influences its reactivity and interaction with biological targets.
(R)-3-Quinuclidinol hydrochloride participates in various chemical reactions, primarily as a nucleophile due to its hydroxyl group. Key reactions include:
The reactivity of (R)-3-quinuclidinol is influenced by factors such as solvent choice and reaction conditions, which can dictate the pathway and yield of desired products.
The mechanism by which (R)-3-quinuclidinol exerts its effects primarily relates to its role as a muscarinic receptor agonist. It interacts with muscarinic receptors in the nervous system, influencing neurotransmission and exhibiting potential therapeutic effects.
Research indicates that (R)-3-quinuclidinol derivatives show activity as agonists at muscarinic M1 and M3 receptors, which are implicated in cognitive function and smooth muscle contraction . This makes it a valuable compound in developing treatments for conditions like Alzheimer's disease.
(R)-3-Quinuclidinol hydrochloride serves several important roles in scientific research and pharmaceutical development:
Recombinant E. coli biocatalysts represent a cutting-edge approach for enantioselective synthesis of (R)-3-quinuclidinol. These systems typically co-express two key enzymes: a 3-quinuclidinone reductase (QNR or bacC) from Microbacterium luteolum JCM 9174 and an alcohol dehydrogenase (LSADH) from Leifsonia sp. for cofactor regeneration. The QNR enzyme (252 amino acids, 12.2 U/mg specific activity) selectively reduces 3-quinuclidinone to the (R)-alcohol using NADH as a cofactor, while LSADH regenerates NADH from NAD+ using inexpensive 2-propanol as a hydrogen donor [5].
The most efficient configuration combines E. coli BL21(DE3)/pET28-QNR and E. coli BL21/pKELA cells in a 1:4 ratio, achieving complete conversion of 15% (w/v, 939 mM) 3-quinuclidinone substrate with >99.9% enantiomeric excess (ee). Immobilization of whole cells via polyethyleneimine (PI) and glutaraldehyde (GA) cross-linking enhances operational stability, allowing reuse while maintaining 100% conversion under optimized conditions. This biocatalytic route eliminates metal contamination concerns associated with chemical catalysts and operates efficiently under mild physiological conditions (pH 7-8, 30-37°C) [5] [6].
Table 1: Performance of Recombinant E. coli Biocatalysts for (R)-3-Quinuclidinol Production
Biocatalyst Combination | Substrate Loading | Conversion Yield | ee (%) | Productivity |
---|---|---|---|---|
E. coli/pET28-QNR + E. coli/pKELA (1:4) | 626 mM | 100% | >99.9 | 150 mg/mL |
E. coli/pET28-bacC + E. coli/pKELA (1:4) | 626 mM | <100% | >99.9 | Lower than QNR |
Immobilized QNR system | 939 mM | 100% | >99.9 | Reusable catalyst |
Asymmetric hydrogenation of 3-quinuclidinone hydrochloride provides a chemocatalytic route to enantiopure (R)-3-quinuclidinol. This methodology employs chiral ruthenium complexes, typically featuring atropisomeric bisphosphine ligands, which create a stereoselective pocket for prochiral ketone reduction. The BINAP-Ru(II) system (particularly (S)-BINAP-RuCl₂) demonstrates remarkable efficiency, achieving up to 98% ee at moderate hydrogen pressures (50-100 atm) [3] [5].
Advanced ligand frameworks like DTBM-SEGPHOS and MeO-BIPHEP further enhance enantioselectivity and turnover frequency (TOF). The reaction commonly utilizes a mixture of ethanol and toluene (1:1) with catalytic potassium tert-butoxide (KOt-Bu) at 50-80°C. Industrial implementations have demonstrated scalability to multi-kilogram batches with 97% isolated yield and >98% ee. The catalytic system tolerates the hydrochloride salt form of the ketone substrate, directly yielding the target hydrochloride product upon workup [3] [6].
Table 2: Chiral Ruthenium Catalysts for 3-Quinuclidinone Hydrogenation
Catalyst System | Reaction Conditions | Yield (%) | ee (%) | Industrial Applicability |
---|---|---|---|---|
(S)-BINAP-RuCl₂ | 70°C, 100 atm H₂, EtOH/toluene | 95 | 98 | High (kg-scale demonstrated) |
Ru-DTBM-SEGPHOS | 60°C, 50 atm H₂, KOt-Bu | 97 | 98 | Excellent (low pressure) |
Ru-MeO-BIPHEP | 80°C, 80 atm H₂, KOt-Bu | 93 | 97 | Moderate |
Kinetic resolution complements asymmetric synthesis by enzymatically separating (±)-3-quinuclidinol esters into enantiomerically enriched components. Lipases and esterases selectively hydrolyze the (S)-ester, leaving the desired (R)-ester intact for subsequent chemical hydrolysis. Burkholderia spp. lipases show exceptional enantioselectivity (E > 200) for quinuclidinyl acetate substrates at 30-35°C in aqueous-organic biphasic systems [3] [6].
A patented process employs immobilized Burkholderia multivorans lipase in methyl tert-butyl ether (MTBE), resolving racemic 3-quinuclidinyl benzoate with 50% theoretical yield and >99% ee of the remaining (R)-ester. The resolved ester undergoes mild alkaline hydrolysis (NaOH, methanol/water) to yield (R)-3-quinuclidinol. This approach is particularly valuable when racemic alcohol is readily available via sodium borohydride reduction of 3-quinuclidinone hydrochloride under solvent-minimized conditions (89% yield) [3] [4] [7].
Green chemistry innovations significantly improve the sustainability profile of (R)-3-quinuclidinol hydrochloride synthesis. Solvent-free processes for racemic precursor synthesis reduce environmental impact and production costs. A notable large-scale method eliminates organic solvents during alkylation (ethyl isonipecotate + ethyl chloroacetate) and Dieckmann cyclization steps, decreasing solvent consumption by 80% compared to traditional routes that required toluene, isopropanol, and chloroform [4].
Biocatalyst immobilization enhances both economic and ecological efficiency. Polyethyleneimine-glutaraldehyde cross-linked E. coli cells expressing QNR and LSADH retain >90% activity after five reaction cycles, enabling continuous processing of 15% w/v 3-quinuclidinone solutions. Combining this with 2-propanol-driven cofactor regeneration creates a near-stoichiometric process with an E-factor < 5. These approaches align with pharmaceutical industry goals for waste reduction while maintaining high throughput (100% conversion) and enantiopurity (>99.9% ee) [4] [5].
Table 3: Environmental Impact Metrics of Green Synthesis Methods
Methodology | Solvent Reduction | Catalyst Recyclability | E-factor | Throughput |
---|---|---|---|---|
Solvent-free racemic synthesis | 80% vs. traditional | N/A (chemical process) | <10 | 89% yield racemic alcohol |
Immobilized QNR biocatalysts | Water as primary medium | >5 cycles | <5 | 100% conversion (939 mM) |
Enzymatic resolution (immobilized lipase) | Minimal solvent (MTBE) | >10 cycles | <15 | 50% theoretical yield |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7